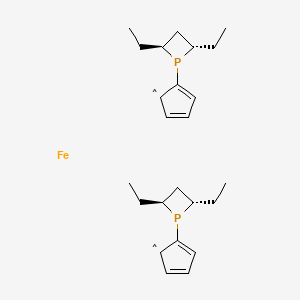

(-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% (S,S)-Et-FerroTANE®

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

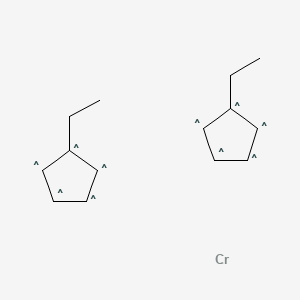

(-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% (S,S)-Et-FerroTANE® is a synthetic organometallic compound with a ferrocene core, which is a type of metallocene. It is a stable, crystalline, and water-insoluble compound with a high boiling point of 537°C. The compound has a wide range of applications in scientific research, including its use as a catalyst in organic synthesis and as a reagent in chemical reactions. Additionally, the compound has been studied for its potential biomedical applications, such as its use as a therapeutic agent.

Mechanism of Action

Target of Action

It’s known that this compound belongs to a class of ligands that can bind to metal center atoms in a coordination or covalent manner . This binding directly influences the chemical environment around the metal atom, thereby improving reaction conditions and enhancing catalytic activity and conversion rates .

Mode of Action

The mode of action of (-)-1,1’-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% (S,S)-Et-FerroTANE® involves its interaction with its target, the metal center atoms. By binding to these atoms, it alters the chemical environment around them, which can lead to improved reaction conditions and increased catalytic activity and conversion rates .

Biochemical Pathways

It’s known that ligands like this can influence a variety of biochemical pathways depending on the metal center atoms they interact with .

Result of Action

It’s known that ligands like this can enhance catalytic activity and conversion rates, which could lead to various molecular and cellular effects depending on the specific reactions involved .

Advantages and Limitations for Lab Experiments

(-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% ((-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% (S,S)-Et-FerroTANE®)-Et-FerroTANE® has several advantages and limitations for use in laboratory experiments. The compound is stable, crystalline, and water-insoluble, making it easy to store and handle. Additionally, the compound has a high boiling point of 537°C, making it suitable for use in high-temperature reactions. However, the compound is expensive, making it unsuitable for large-scale experiments.

Future Directions

(-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% ((-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% (S,S)-Et-FerroTANE®)-Et-FerroTANE® has a wide range of potential applications in scientific research, and there are many possible future directions for its use. These include further research into its use as a catalyst in organic synthesis, its potential use as a reagent in chemical reactions, and its potential biomedical applications. Additionally, further research could be conducted into the compound's mechanism of action and biochemical and physiological effects.

Synthesis Methods

(-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% ((-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% (S,S)-Et-FerroTANE®)-Et-FerroTANE® is synthesized via a two-step process. The first step involves the reaction of ferrocene and 2,4-diethylphosphotanoic acid, which yields the bis(2,4-diethylphosphotano)ferrocene. The second step involves the reduction of the bis(2,4-diethylphosphotano)ferrocene with sodium borohydride, which yields the final product, (-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% ((-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% (S,S)-Et-FerroTANE®)-Et-FerroTANE®.

Scientific Research Applications

(-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% ((-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% (S,S)-Et-FerroTANE®)-Et-FerroTANE® has been widely studied and used in scientific research, particularly in the fields of organic chemistry and biochemistry. In organic chemistry, the compound has been used as a catalyst in a variety of reactions, such as the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Stille reaction. Additionally, the compound has been studied for its potential use as a reagent in chemical reactions. In biochemistry, the compound has been studied for its potential biomedical applications, such as its use as a therapeutic agent.

properties

InChI |

InChI=1S/2C12H18P.Fe/c2*1-3-10-9-11(4-2)13(10)12-7-5-6-8-12;/h2*5-8,10-11H,3-4,9H2,1-2H3;/t2*10-,11-;/m00./s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASVFTKJBSCSOD-XTQNZXNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(P1C2=CC=C[CH]2)CC.CCC1CC(P1C2=CC=C[CH]2)CC.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@@H](P1C2=CC=C[CH]2)CC.CC[C@H]1C[C@@H](P1C2=CC=C[CH]2)CC.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36FeP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356988.png)